rac-(1R,2R)-1-bromo-2-ethoxycyclopropane
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Overview
Description
rac-(1R,2R)-1-bromo-2-ethoxycyclopropane is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by its cyclopropane ring, which is substituted with a bromine atom and an ethoxy group. The presence of chiral centers makes it an important subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-1-bromo-2-ethoxycyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a brominating agent. The reaction conditions often include the use of a catalyst such as rhodium or copper complexes to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the desired product. The use of advanced separation techniques, such as chromatography, ensures the isolation of the racemic mixture.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-1-bromo-2-ethoxycyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of ethoxycyclopropane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 1-ethoxy-2-hydroxycyclopropane or 1-ethoxy-2-aminocyclopropane.
Oxidation: Formation of 1-bromo-2-ethoxycyclopropane-1-carboxylic acid.
Reduction: Formation of 1-ethoxycyclopropane.
Scientific Research Applications
rac-(1R,2R)-1-bromo-2-ethoxycyclopropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of rac-(1R,2R)-1-bromo-2-ethoxycyclopropane involves its interaction with various molecular targets. The bromine atom and ethoxy group can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, influencing their structure and function . The cyclopropane ring’s strain energy also plays a role in its reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-ethynylcyclohexan-1-amine
- rac-(1R,2R)-2-azidocyclohexan-1-ol
- rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid
Uniqueness
rac-(1R,2R)-1-bromo-2-ethoxycyclopropane is unique due to its specific substitution pattern on the cyclopropane ring. The presence of both a bromine atom and an ethoxy group provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for studying stereochemical effects and developing new synthetic methodologies.
Properties
CAS No. |
78238-85-4 |
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Molecular Formula |
C5H9BrO |
Molecular Weight |
165 |
Purity |
75 |
Origin of Product |
United States |
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